Cas no 2097952-59-3 (2-amino-2-(3,3-difluorocyclobutyl)acetic acid)
2-amino-2-(3,3-difluorocyclobutyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-2-(3,3-difluorocyclobutyl)acetic acid
- Cyclobutaneacetic acid, α-amino-3,3-difluoro-
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- Inchi: 1S/C6H9F2NO2/c7-6(8)1-3(2-6)4(9)5(10)11/h3-4H,1-2,9H2,(H,10,11)
- InChI Key: WBCIBLSVJVPMDK-UHFFFAOYSA-N
- SMILES: FC1(CC(C(C(=O)O)N)C1)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 175
- XLogP3: -1.9
- Topological Polar Surface Area: 63.3
2-amino-2-(3,3-difluorocyclobutyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-365479-0.05g |
2-amino-2-(3,3-difluorocyclobutyl)acetic acid |
2097952-59-3 | 95.0% | 0.05g |
$576.0 | 2025-03-18 | |
| Enamine | EN300-365479-0.1g |
2-amino-2-(3,3-difluorocyclobutyl)acetic acid |
2097952-59-3 | 95.0% | 0.1g |
$604.0 | 2025-03-18 | |
| Enamine | EN300-365479-0.25g |
2-amino-2-(3,3-difluorocyclobutyl)acetic acid |
2097952-59-3 | 95.0% | 0.25g |
$631.0 | 2025-03-18 | |
| Enamine | EN300-365479-0.5g |
2-amino-2-(3,3-difluorocyclobutyl)acetic acid |
2097952-59-3 | 95.0% | 0.5g |
$658.0 | 2025-03-18 | |
| Enamine | EN300-365479-1.0g |
2-amino-2-(3,3-difluorocyclobutyl)acetic acid |
2097952-59-3 | 95.0% | 1.0g |
$686.0 | 2025-03-18 | |
| Enamine | EN300-365479-2.5g |
2-amino-2-(3,3-difluorocyclobutyl)acetic acid |
2097952-59-3 | 95.0% | 2.5g |
$1174.0 | 2025-03-18 | |
| Enamine | EN300-365479-5.0g |
2-amino-2-(3,3-difluorocyclobutyl)acetic acid |
2097952-59-3 | 95.0% | 5.0g |
$1989.0 | 2025-03-18 | |
| Enamine | EN300-365479-10.0g |
2-amino-2-(3,3-difluorocyclobutyl)acetic acid |
2097952-59-3 | 95.0% | 10.0g |
$3617.0 | 2025-03-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1538683-250mg |
2-Amino-2-(3,3-difluorocyclobutyl)acetic acid |
2097952-59-3 | 98% | 250mg |
¥12495 | 2023-04-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1538683-500mg |
2-Amino-2-(3,3-difluorocyclobutyl)acetic acid |
2097952-59-3 | 98% | 500mg |
¥21420 | 2023-04-08 |
2-amino-2-(3,3-difluorocyclobutyl)acetic acid Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 2-amino-2-(3,3-difluorocyclobutyl)acetic acid
Introduction to 2-Amino-2-(3,3-Difluorocyclobutyl)acetic Acid (CAS No. 2097952-59-3)
2-Amino-2-(3,3-difluorocyclobutyl)acetic acid (CAS No. 2097952-59-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a difluorocyclobutyl moiety and an amino group, which contribute to its potential biological activities and therapeutic applications.
The difluorocyclobutyl group in 2-amino-2-(3,3-difluorocyclobutyl)acetic acid is particularly noteworthy due to its ability to modulate the compound's physicochemical properties and biological interactions. Fluorine atoms are known for their strong electron-withdrawing effects, which can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. These properties make 2-amino-2-(3,3-difluorocyclobutyl)acetic acid a promising candidate for drug development.
Recent studies have explored the potential of 2-amino-2-(3,3-difluorocyclobutyl)acetic acid in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can effectively cross the blood-brain barrier (BBB), making it a valuable tool for targeting central nervous system (CNS) diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-amino-2-(3,3-difluorocyclobutyl)acetic acid exhibits neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
In addition to its neuroprotective properties, 2-amino-2-(3,3-difluorocyclobutyl)acetic acid has also shown promise in cancer research. Preclinical studies have indicated that this compound can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. A study published in Cancer Research reported that 2-amino-2-(3,3-difluorocyclobutyl)acetic acid effectively suppressed the activation of the PI3K/AKT pathway in breast cancer cells, leading to reduced tumor growth and enhanced apoptosis.
The pharmacokinetic profile of 2-amino-2-(3,3-difluorocyclobutyl)acetic acid has been extensively studied to optimize its therapeutic potential. Researchers have found that this compound exhibits favorable oral bioavailability and a long half-life, which are crucial for sustained therapeutic effects. Furthermore, its low toxicity and minimal side effects make it a safe candidate for long-term use in clinical settings.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-amino-2-(3,3-difluorocyclobutyl)acetic acid in human subjects. Early results from phase I trials have shown promising outcomes, with patients experiencing significant improvements in symptoms without major adverse effects. These findings have paved the way for further clinical investigations and potential approval as a novel therapeutic agent.
In conclusion, 2-amino-2-(3,3-difluorocyclobutyl)acetic acid (CAS No. 2097952-59-3) is a versatile compound with a wide range of potential applications in medicine. Its unique chemical structure and favorable biological properties make it an attractive candidate for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic benefits, positioning it as a promising molecule for future clinical use.
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